molecular formula C8H8BrNO2 B1354916 Methyl 5-(bromomethyl)nicotinate CAS No. 877624-38-9

Methyl 5-(bromomethyl)nicotinate

Cat. No.: B1354916
CAS No.: 877624-38-9
M. Wt: 230.06 g/mol
InChI Key: AEZXIAKNBQNDPO-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid and is characterized by the presence of a bromomethyl group attached to the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(bromomethyl)nicotinate can be synthesized through the bromination of methyl 5-methylnicotinate. The typical procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for approximately three hours. The reaction mixture is then cooled to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of N-bromosuccinimide and dibenzoyl peroxide in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The nicotinate ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the nicotinate ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinates with various functional groups.

    Oxidation: Oxidized derivatives of the nicotinate ring.

    Reduction: Reduced forms of the nicotinate ring.

    Coupling Reactions: Complex molecules with extended aromatic systems.

Scientific Research Applications

Methyl 5-(bromomethyl)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)nicotinate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nicotinate ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 5-(bromomethyl)nicotinate can be compared with other similar compounds, such as:

    Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a bromomethyl group.

    Methyl nicotinate: Lacks the bromomethyl group, resulting in different reactivity and applications.

    Methyl 5-bromo-3-methoxypicolinate: Another derivative with different substitution patterns on the nicotinate ring.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential for various chemical transformations.

Properties

IUPAC Name

methyl 5-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZXIAKNBQNDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565663
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877624-38-9
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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